Trichloro(coronen-1-YL)silane
Description
Trichloro(coronen-1-yl)silane is a hypothetical or niche organosilicon compound featuring a coronene moiety (a polycyclic aromatic hydrocarbon with 7 fused benzene rings) bonded to a trichlorosilyl (-SiCl₃) group. The trichlorosilyl group enables reactivity typical of chlorosilanes, such as hydrolysis to form siloxanes or grafting onto surfaces .
Properties
CAS No. |
877932-33-7 |
|---|---|
Molecular Formula |
C24H11Cl3Si |
Molecular Weight |
433.8 g/mol |
IUPAC Name |
trichloro(coronen-1-yl)silane |
InChI |
InChI=1S/C24H11Cl3Si/c25-28(26,27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H |
InChI Key |
HEHQCCGQCVLENW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trichloro(coronen-1-YL)silane typically involves the reaction of coronenyl derivatives with trichlorosilane under controlled conditions. One common method is the direct chlorination of coronenylsilane precursors using trichlorosilane in the presence of a catalyst. The reaction is usually carried out at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination reactors where coronenylsilane is exposed to trichlorosilane gas. The process is optimized to maximize yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The resulting product is then purified through distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Trichloro(coronen-1-YL)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The compound can be reduced to form coronenylsilane derivatives.
Oxidation Reactions: Oxidative processes can convert this compound into silanol or siloxane derivatives.
Common Reagents and Conditions
Substitution: Reagents such as alkyl or aryl halides in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products
Substitution: Formation of coronenylsilane derivatives with various functional groups.
Reduction: Production of coronenylsilane.
Oxidation: Generation of silanol or siloxane compounds.
Scientific Research Applications
Trichloro(coronen-1-YL)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced materials and organosilicon compounds.
Biology: Employed in the development of bio-compatible materials and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which trichloro(coronen-1-YL)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The chlorine atoms can participate in nucleophilic substitution reactions, while the coronenyl group provides stability and enhances the compound’s reactivity. The pathways involved include the formation of intermediate siloxane or silanol species, which can further react to form more complex structures.
Comparison with Similar Compounds
(a) Alkyl-Substituted Trichlorosilanes
Trichloro(octyl)silane (C₈H₁₇-SiCl₃):
- Applications : Hydrophobic modification of poly(ethylene terephthalate) track-etched membranes (PET TeMs) for oil-water separation. Increased water contact angle (up to 130°) and reduced pore diameter were observed, depending on concentration and soaking time .
- Key Properties : Long alkyl chains enhance hydrophobicity and self-assembly on surfaces.
- Trichloro(hexyl)silane (C₆H₁₃-SiCl₃): Applications: Acts as a surfactant and reactant in silicon nanocrystal (Si NC) fabrication. Forms reverse micelles with SiCl₄ cores, enabling controlled nanoparticle synthesis .
(b) Fluorinated Trichlorosilanes
Trichloro(1H,1H,2H,2H-tridecafluoro-n-octyl)silane (FOTS) (CF₃(CF₂)₅CH₂CH₂-SiCl₃):
Trichloro(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-n-octyl)silane (PFOS) :
(c) Aryl-Substituted Trichlorosilanes
- Trichloro(dichlorophenyl)silane (C₆H₃Cl₂-SiCl₃): Applications: Potential use in synthesizing aryl-functionalized siloxanes or as intermediates in organometallic reactions. Aromatic groups may stabilize the silicon center via resonance .
(d) Chlorinated Alkyl-Substituted Trichlorosilanes
- Trichloro(3-chloropropyl)silane (Cl(CH₂)₃-SiCl₃): Synthesis: Produced via Rh-catalyzed hydrosilylation of allyl chloride with HSiCl₃, achieving >99% selectivity and high turnover numbers (TON = 140,000) . Applications: Intermediate in silicone polymers and coupling agents.
Key Comparative Data
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